LTX-315

Catalog No.
S542094
CAS No.
1345407-05-7
M.F
C78H106N18O9
M. Wt
1439.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LTX-315

CAS Number

1345407-05-7

Product Name

LTX-315

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C78H106N18O9

Molecular Weight

1439.8 g/mol

InChI

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1

InChI Key

GGAKLYWEFZCVIT-TVEKFXMRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

solubility

Soluble in DMSO

Synonyms

LTX-315; LTX 315; LTX315; Ruxotemitide

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

The exact mass of the compound Oncopore is 1438.839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology

LTX-315 is a synthetic anticancer peptide that has shown promising results in the field of oncology . It has been used against syngeneic B16 melanomas, where it induced a complete regression of the melanomas and systemic protective immune responses . The peptide is administered intralesionally, directly into the tumor . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells, indicating that the peptide induces a type of cell death that leads to an increase in the number of tumor-infiltrating lymphocytes .

Immunotherapy

LTX-315 has been used as an immunotherapeutic agent . It has the ability to reshape the tumor microenvironment by inducing rapid immunogenic cell death through the release of danger-associated molecular pattern molecules (DAMPs) . This turns “cold” tumors “hot” through a significant increase in tumor-infiltrating lymphocytes . The peptide is administered intratumorally, and it has been shown to induce necrosis and CD8+ T-cell infiltration into the tumor microenvironment .

Chemotherapy

LTX-315 has been combined with standard-of-care chemotherapy (doxorubicin, brand name CAELYX®) against triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .

Melanoma Treatment

LTX-315 has been used in the treatment of melanomas . It has been shown to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells .

Breast Cancer Treatment

LTX-315 has been used in combination with doxorubicin for the treatment of triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .

Tumor Treatment

LTX-315 has been used for the local treatment of solid tumors . The intratumoral treatment of solid tumors with LTX-315 has resulted in growth inhibition, complete regression, and long-lasting tumor-specific immune responses in a variety of different experimental animal models . Typically, tumors ranging from 60 to 100 mm3 were injected with 20 mg/ml LTX-315 at a volume of .

Treatment of Soft Tissue Sarcoma

LTX-315 has been used in the treatment of soft tissue sarcoma . In a study using conditional genetic mouse models of cancer, LTX-315 was shown to delay the progression of Kras- and P53-driven soft tissue sarcoma . The study reported that LTX-315 mediates profound antitumor effects against these types of sarcoma .

Treatment of Various Tumor Cell Lines

LTX-315 has demonstrated antitumor efficacy in mice grafted with various tumor cell lines . It is currently being tested in Phase II clinical trials . The study aimed to further evaluate LTX-315 in conditional genetic mouse models of cancer that typically resist current treatment options and to better understand the drug’s mode of action in vivo .

Combination with Other Cancer Therapies

LTX-315 has been shown to demonstrate synergy with other standard-of-care cancer therapies . It increases the number and diversity of T cell clones, which can enhance the effectiveness of other treatments .

Treatment of Braf- and Pten-driven Melanoma

LTX-315 has been used in the treatment of Braf- and Pten-driven melanoma . The study reported that LTX-315 mediates profound antitumor effects against this type of melanoma .

LTX-315 is a synthetic cationic oncolytic peptide derived from bovine lactoferricin, designed to target and disrupt cancer cell membranes. This 9-mer peptide exhibits potent anticancer properties while minimizing toxicity to non-malignant cells. Its mechanism of action involves preferentially permeabilizing negatively charged phospholipid membranes, leading to cell necrosis and triggering immune responses against tumors. LTX-315 has shown promise in clinical trials for treating various cancers, including melanoma and breast cancer, due to its ability to stimulate both local and systemic anti-tumor immunity .

  • The proposed mechanism of action for LTX-315 involves disrupting the cell membrane of cancer cells [, ].
  • Its amphipathic structure allows it to interact with both the fatty and watery parts of the membrane, potentially causing pore formation and leakage of cell contents, leading to cell death [, ].
  • LTX-315 might also trigger an immune response by attracting immune cells to the tumor site [].
  • Research suggests LTX-315 exhibits low toxicity towards healthy red blood cells compared to cancer cells [].
  • However, in-depth studies on its safety profile in humans and potential side effects are yet to be reported [].

Limitations and Future Directions

  • More research is needed to fully understand the mechanism of action of LTX-315 and its potential effectiveness in different types of cancer.
  • Clinical trials are crucial to assess its safety and efficacy in humans.
  • Further studies could explore modifications to the peptide structure to improve its potency and delivery methods for optimal therapeutic effect.

LTX-315 primarily acts through membrane disruption, which can be described as follows:

  • Membrane Interaction: LTX-315 binds to negatively charged phospholipid membranes, such as those enriched with phosphatidylserine, leading to irreversible membrane permeabilization .
  • Caspase-Independent Cell Death: The peptide induces necrosis characterized by mitochondrial membrane permeabilization, which is partially regulated by BAX/BAK1 proteins. This process does not rely on the traditional apoptotic pathways involving caspases .
  • Release of Danger-Associated Molecular Patterns: The disruption of cancer cells results in the release of molecules like ATP and HMGB1, which are critical for eliciting immune responses .

LTX-315 exhibits several biological activities that contribute to its anticancer efficacy:

  • Immunogenic Cell Death: It triggers immunogenic cell death by exposing calreticulin on the surface of dying cells and releasing ATP and HMGB1, which activate dendritic cells and promote T-cell responses .
  • Dendritic Cell Maturation: LTX-315 enhances the maturation of dendritic cells through both direct activation of Toll-like receptors and indirect effects mediated by damage-associated molecular patterns released from tumor cells .
  • Tumor Microenvironment Reprogramming: The peptide alters the tumor microenvironment by reducing immunosuppressive cell populations and increasing effector T-cell infiltration, transitioning tumors from a "cold" to a "hot" state conducive to immune attack .

The synthesis of LTX-315 involves solid-phase peptide synthesis techniques commonly used for creating peptides with high purity and yield. Key steps include:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  • Deprotection Steps: Protective groups are removed at each stage to allow for the next amino acid coupling.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Studies have shown that LTX-315 interacts significantly with both tumor cells and immune cells:

  • Tumor Cell Interactions: It preferentially disrupts tumor cell membranes, leading to necrosis and subsequent immune activation through the release of immunogenic signals .
  • Immune Cell Activation: The peptide promotes dendritic cell maturation and T-cell activation, essential for generating robust anti-tumor immunity .

LTX-315 shares similarities with several other oncolytic peptides but stands out due to its unique mechanism of action and specificity for cancer cells. Some similar compounds include:

Compound NameSourceMechanism of ActionUnique Features
Bovine LactoferricinBovine milkMembrane disruption; antimicrobialNatural peptide with broad-spectrum antimicrobial activity
MelittinBee venomMembrane pore formationPotent hemolytic activity; less selective than LTX-315
LL-37Human cathelicidinMembrane disruption; immunomodulatoryInvolved in innate immunity; broader target range
PexidartinibSyntheticInhibition of macrophage colony-stimulating factor 1 receptor (CSF1R)Targeted therapy for specific tumors

LTX-315's selective targeting of negatively charged membranes allows it to effectively induce tumor-specific immune responses while minimizing effects on normal tissues, distinguishing it from other oncolytic peptides .

Immunogenic Cell Death Induction via Danger-Associated Molecular Pattern Release

LTX-315 induces a distinctive form of immunogenic cell death characterized by the coordinated release of multiple danger-associated molecular pattern molecules that serve as critical signals for immune system activation [2] [6]. This process represents a fundamental departure from conventional apoptotic cell death, as LTX-315-mediated cellular destruction generates immunostimulatory signals that promote antigen presentation and T-cell priming [5] [18]. The peptide's ability to trigger immunogenic cell death has been extensively validated through multiple independent methodologies, including robotized fluorescence microscopy, bioluminescence assays, and immunohistochemical analyses [2] [6].

Calreticulin Exposure and Phagocytic Signaling

LTX-315 treatment results in rapid translocation of calreticulin from the endoplasmic reticulum to the plasma membrane surface, establishing an essential "eat-me" signal for phagocytic cells [2] [6]. This calreticulin exposure occurs within the early phases of LTX-315-induced cell death and represents a critical component of the immunogenic cell death cascade [2]. The surface-exposed calreticulin serves as a ligand for the CD91/low-density lipoprotein receptor-related protein 1 complex on dendritic cells and macrophages, facilitating efficient phagocytosis of dying tumor cells [2] [6]. Immunofluorescence staining methodologies have confirmed that LTX-315 induces calreticulin surface exposure with comparable efficiency to established immunogenic cell death inducers such as mitoxantrone [2] [6].

Danger-Associated Molecular Pattern MoleculeCellular LocationRelease MechanismReceptor TargetFunctional Effect
CalreticulinEndoplasmic ReticulumSurface ExposureCD91/LRP1Phagocytic "Eat Me" Signal
ATPMitochondria/CytosolExtracellular SecretionP2X7/P2Y Purinergic ReceptorsPurinergic Activation
High Mobility Group Box 1NucleusNuclear ExodusToll-like Receptor 4/RAGENuclear Factor-kappa B Pathway
Cytochrome CMitochondrial Intermembrane SpaceMitochondrial ReleaseCytochrome C OxidasePro-inflammatory Mediator

ATP/ADP Secretion and Purinergic Receptor Activation

The mitochondrial targeting properties of LTX-315 result in substantial extracellular adenosine triphosphate release, which serves as a potent danger signal for immune cell activation [5] [10]. Adenosine triphosphate secretion occurs as early as five minutes following LTX-315 treatment, with progressive increases in extracellular adenosine triphosphate concentrations over time [5]. This rapid adenosine triphosphate release reflects the peptide's direct effects on mitochondrial membrane integrity and cellular energy metabolism [5] [10]. Extracellular adenosine triphosphate functions as a ligand for purinergic receptors, particularly P2X7 receptors on dendritic cells, leading to receptor activation and subsequent inflammasome signaling [5] [9]. The purinergic receptor activation cascade initiated by LTX-315-induced adenosine triphosphate release promotes dendritic cell maturation and interleukin-1 beta production [11]. Bioluminescence assays utilizing luciferase detection systems have quantitatively demonstrated the dose-dependent nature of LTX-315-mediated adenosine triphosphate secretion [5].

High Mobility Group Box 1-Mediated Toll-like Receptor 4/Nuclear Factor-kappa B Pathway Stimulation

LTX-315 treatment triggers the nuclear exodus of High Mobility Group Box 1, a chromatin-associated protein that functions as a critical damage-associated molecular pattern molecule upon extracellular release [2] [5]. The translocation of High Mobility Group Box 1 from the nuclear compartment to the extracellular space represents a hallmark of immunogenic cell death and occurs consistently following LTX-315 exposure [2] [6]. Extracellular High Mobility Group Box 1 serves as a ligand for Toll-like Receptor 4 and Receptor for Advanced Glycation End Products, initiating pro-inflammatory signaling cascades in antigen-presenting cells [11] [15]. The High Mobility Group Box 1-Toll-like Receptor 4 interaction activates Nuclear Factor-kappa B signaling pathways, promoting the expression of inflammatory cytokines and chemokines essential for immune cell recruitment [11] [15]. Immunoassay-based quantification has demonstrated massive High Mobility Group Box 1 release from LTX-315-treated tumor cells, with release occurring from close-to-all cancer cells within the treatment area [2] [6].

Mitochondrial Membrane Permeabilization Mechanisms

LTX-315 demonstrates preferential targeting of mitochondrial membranes, resulting in comprehensive mitochondrial dysfunction and subsequent cell death [10]. Mass spectrometric analysis of subcellular fractions reveals significant enrichment of LTX-315 within mitochondrial compartments compared to cytosolic fractions [10]. The peptide causes immediate cessation of mitochondrial respiration without exhibiting uncoupling effects, distinguishing its mechanism from conventional mitochondrial toxins [10]. LTX-315-mediated mitochondrial membrane permeabilization involves disruption of both inner and outer mitochondrial membranes, leading to dissipation of the mitochondrial transmembrane potential and release of intermembrane proteins [10].

The mitochondrial targeting mechanism of LTX-315 involves multiple coordinated effects on organellar structure and function [10]. The peptide causes rapid fragmentation of the mitochondrial network and dissipation of the inner mitochondrial transmembrane potential, as demonstrated through tetramethylrhodamine methyl ester fluorescence measurements [10]. Outer mitochondrial membrane permeabilization results in the cytosolic release of Second Mitochondria-derived Activator of Caspases and cytochrome c, proteins normally confined to the mitochondrial intermembrane space [5] [10]. The involvement of BAX and BAK proteins in LTX-315-mediated mitochondrial permeabilization has been demonstrated through knockout studies, revealing that cells lacking these pro-apoptotic proteins exhibit reduced susceptibility to LTX-315 cytotoxicity [10].

Mitochondrial ComponentLTX-315 EffectMeasurement MethodTime CourseConcentration Dependency
Inner Membrane PotentialDissipationTMRM FluorescenceImmediate (<30 min)25-200 μg/ml
Outer Membrane IntegrityPermeabilizationCytochrome C ReleaseEarly (30-60 min)12.5-50 μg/ml
Respiratory ChainInhibitionOxygen ConsumptionImmediate (<15 min)30-300 μg/ml
BAX/BAK ProteinsActivation RequiredKnockout StudiesEarly (1-2 hours)50-100 μg/ml
Mitochondrial DNAReleaseExtracellular DetectionProgressive (hours)Variable

Toll-like Receptor Activation Dynamics

LTX-315 activates multiple Toll-like Receptor pathways through both direct and indirect mechanisms, resulting in comprehensive dendritic cell maturation and immune system activation [11]. The peptide's immunomodulatory effects involve engagement of Toll-like Receptor 4, Toll-like Receptor 7, Toll-like Receptor 8, and Toll-like Receptor 9, each contributing distinct aspects to the overall immune response [11]. These diverse Toll-like Receptor activation pathways converge on the critical adaptor protein Myeloid Differentiation primary response gene 88, which serves as an essential mediator of LTX-315-induced immune responses [11].

Myeloid Differentiation primary response gene 88-Dependent Dendritic Cell Maturation

The immunostimulatory effects of LTX-315 are critically dependent on Myeloid Differentiation primary response gene 88 signaling, as demonstrated through comprehensive knockout studies [11]. Dendritic cells derived from Myeloid Differentiation primary response gene 88-deficient mice fail to undergo maturation following LTX-315 treatment, highlighting the central role of this adaptor protein [11]. LTX-315 treatment induces upregulation of dendritic cell costimulatory molecules including CD80, CD83, and CD86, as well as enhanced Major Histocompatibility Complex class II expression [11]. The peptide activates multiple intracellular signaling pathways in dendritic cells, including Nuclear Factor-kappa B, mitogen-activated protein kinases, and inflammasome signaling cascades [11].

Intratumoral LTX-315 administration results in tumor-infiltrating dendritic cell maturation and subsequent migration to draining lymph nodes [11]. This dendritic cell trafficking is essential for T-cell priming and the generation of systemic anticancer immune responses [11]. The maturation process involves both conventional dendritic cells and plasmacytoid dendritic cells, with each subset contributing distinct immunological functions [11]. Conventional dendritic cells excel at cross-presentation of tumor antigens to CD8+ T cells, while plasmacytoid dendritic cells provide essential type I interferon production [11].

Toll-like Receptor 7/8 Nucleic Acid Sensing Pathways

LTX-315 demonstrates direct binding capacity to nucleic acids, forming complexes that activate Toll-like Receptor 7 and Toll-like Receptor 8 pathways [11]. The peptide-RNA complexes specifically activate Toll-like Receptor 8 in human monocyte-derived dendritic cells, while peptide-DNA complexes engage Toll-like Receptor 9 signaling [11]. Small interfering RNA-mediated knockdown of Toll-like Receptor 8 abolishes dendritic cell maturation induced by LTX-315-RNA complexes, confirming the specificity of this interaction [11]. Additionally, LTX-315 can directly activate Toll-like Receptor 7 independent of nucleic acid complexation, contributing to plasmacytoid dendritic cell activation [11].

The nucleic acid sensing pathways activated by LTX-315 result in robust type I interferon production and Nuclear Factor-kappa B activation [11]. These signaling cascades promote dendritic cell maturation and enhance their capacity for antigen presentation to T lymphocytes [11]. The dual activation of both RNA and DNA sensing pathways provides redundant mechanisms for immune system engagement, enhancing the robustness of LTX-315-induced immunological responses [11].

Toll-like ReceptorLigand SourceCell TypeMyeloid Differentiation primary response gene 88 DependencyDownstream Signaling
Toll-like Receptor 4High Mobility Group Box 1Dendritic Cells/MacrophagesYesNuclear Factor-kappa B/MAPK
Toll-like Receptor 7LTX-315 DirectPlasmacytoid Dendritic CellsYesType I Interferon/Nuclear Factor-kappa B
Toll-like Receptor 8RNA-LTX-315 ComplexHuman Monocyte-derived Dendritic CellsYesNuclear Factor-kappa B/MAPK
Toll-like Receptor 9DNA-LTX-315 ComplexConventional Dendritic CellsYesType I Interferon

Tumor Microenvironment Reprogramming

LTX-315 treatment results in comprehensive reprogramming of the tumor microenvironment, converting immunosuppressive conditions into immune-permissive states that support effective anticancer responses [12] [14]. This transformation involves both the depletion of immunosuppressive cell populations and the enhancement of effector immune cell functions [12] [15]. The peptide's ability to reshape the tumor microenvironment represents a fundamental mechanism underlying its therapeutic efficacy and capacity to generate systemic anticancer immunity [1] [12].

Myeloid-Derived Suppressor Cell Depletion

LTX-315 treatment leads to significant reduction in myeloid-derived suppressor cell populations within the tumor microenvironment [12] [15]. Flow cytometric analysis reveals marked decreases in CD11b+Ly6C-low myeloid-derived suppressor cells following intratumoral LTX-315 administration [15]. This depletion occurs rapidly and contributes to the relief of immune suppression that characterizes many solid tumors [12] [15]. The reduction in myeloid-derived suppressor cells correlates with enhanced T-cell infiltration and improved antitumoral immune responses [12] [15]. Myeloid-derived suppressor cells normally inhibit T-cell function through multiple mechanisms, including arginine depletion, reactive oxygen species production, and cytokine suppression [12] [15]. The LTX-315-mediated depletion of these cells removes critical barriers to effective immune surveillance and T-cell-mediated tumor elimination [12] [15].

Regulatory T-Cell Population Modulation

Intratumoral LTX-315 treatment results in substantial reduction of regulatory T-cell populations, as evidenced by decreased numbers of CD4+CD25+FOXP3+ cells within tumor tissues [12] [15]. This regulatory T-cell depletion represents a critical component of LTX-315-mediated immune activation, as regulatory T-cells normally suppress effector T-cell responses and maintain immune tolerance [12] [15]. Flow cytometric analysis demonstrates significant decreases in both CD25+FOXP3+ and OX40+CTLA4+ regulatory T-cell subsets following LTX-315 treatment [15]. The reduction in regulatory T-cell numbers is accompanied by enhanced CD8+ T-cell infiltration and improved cytotoxic T-lymphocyte to regulatory T-cell ratios [15].

Simultaneously, LTX-315 treatment promotes the accumulation of effector T-cell populations with enhanced functional capabilities [15]. The peptide increases the frequency of interferon-gamma-producing T helper type 1 cells and interleukin-17-producing T helper type 17 cells [15]. CD8+ T cells within LTX-315-treated tumors exhibit polyfunctional phenotypes characterized by simultaneous interferon-gamma and tumor necrosis factor-alpha production [15]. Importantly, these activated T-cells do not acquire the exhaustion marker programmed death-1, instead demonstrating increased expression of cytotoxic T-lymphocyte-associated protein 4 [15].

Cell PopulationTreatment EffectFunctional PhenotypeImmunological RoleClinical Significance
CD8+ T CellsIncreasedInterferon-gamma+/TNF-alpha+Cytotoxic EffectorAnti-tumor Immunity
CD4+ T Helper CellsIncreasedTh1/Th17 PolarizedHelper/InflammatoryAnti-tumor Immunity
Regulatory T CellsDecreasedCD25+/FOXP3+ImmunosuppressiveReduced Suppression
Myeloid-Derived Suppressor CellsDecreasedCD11b+/Ly6C-lowImmunosuppressiveReduced Suppression
Natural Killer CellsActivatedCD56+/CD16+Innate CytotoxicImmediate Cytotoxicity
Dendritic CellsMaturedCD80+/CD86+/CD83+Antigen PresentationT Cell Priming

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

18

Exact Mass

1438.83901703 g/mol

Monoisotopic Mass

1438.83901703 g/mol

Heavy Atom Count

105

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75FBL12IZ7

Wikipedia

Ltx-315

Dates

Last modified: 08-15-2023
1: Zhou H, Forveille S, Sauvat A, Sica V, Izzo V, Durand S, Müller K, Liu P, Zitvogel L, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization. Oncotarget. 2015 Sep 29;6(29):26599-614. doi: 10.18632/oncotarget.5613. PubMed PMID: 26378049; PubMed Central PMCID: PMC4694939.
2: Forveille S, Zhou H, Sauvat A, Bezu L, Müller K, Liu P, Zitvogel L, Pierron G, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 triggers necrotic cell death. Cell Cycle. 2015;14(21):3506-12. doi: 10.1080/15384101.2015.1093710. PubMed PMID: 26566869; PubMed Central PMCID: PMC4825625.
3: Haug BE, Camilio KA, Eliassen LT, Stensen W, Svendsen JS, Berg K, Mortensen B, Serin G, Mirjolet JF, Bichat F, Rekdal Ø. Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide. J Med Chem. 2016 Apr 14;59(7):2918-27. doi: 10.1021/acs.jmedchem.5b02025. PubMed PMID: 26982623.
4: Zhou H, Forveille S, Sauvat A, Yamazaki T, Senovilla L, Ma Y, Liu P, Yang H, Bezu L, Müller K, Zitvogel L, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 triggers immunogenic cell death. Cell Death Dis. 2016 Mar 10;7:e2134. doi: 10.1038/cddis.2016.47. PubMed PMID: 26962684; PubMed Central PMCID: PMC4823948.
5: Yamazaki T, Pitt JM, Vétizou M, Marabelle A, Flores C, Rekdal Ø, Kroemer G, Zitvogel L. The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade. Cell Death Differ. 2016 Jun;23(6):1004-15. doi: 10.1038/cdd.2016.35. PubMed PMID: 27082453; PubMed Central PMCID: PMC4987735.
6: Eike LM, Yang N, Rekdal Ø, Sveinbjørnsson B. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells. Oncotarget. 2015 Oct 27;6(33):34910-23. doi: 10.18632/oncotarget.5308. PubMed PMID: 26472184; PubMed Central PMCID: PMC4741498.
7: Camilio KA, Berge G, Ravuri CS, Rekdal O, Sveinbjørnsson B. Complete regression and systemic protective immune responses obtained in B16 melanomas after treatment with LTX-315. Cancer Immunol Immunother. 2014 Jun;63(6):601-13. doi: 10.1007/s00262-014-1540-0. PubMed PMID: 24676901; PubMed Central PMCID: PMC4024132.
8: Camilio KA, Rekdal O, Sveinbjörnsson B. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent. Oncoimmunology. 2014 Jun 25;3:e29181. PubMed PMID: 25083333; PubMed Central PMCID: PMC4108458.
9: Sistigu A, Manic G, Vitale I. LTX-315, CAPtivating immunity with necrosis. Cell Cycle. 2016 May 2;15(9):1176-7. doi: 10.1080/15384101.2016.1160609. PubMed PMID: 26986689; PubMed Central PMCID: PMC4889301.

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